2-Chloroquinazolin-8-ol
Description
Significance of Quinazoline (B50416) Scaffold in Chemical Sciences
The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. scielo.brnih.gov This versatility has made it a focal point of extensive research, leading to the discovery of compounds with a broad spectrum of biological activities. cabidigitallibrary.orgnih.gov
Role in Drug Discovery and Medicinal Chemistry
The quinazoline framework is a cornerstone in the development of novel therapeutic agents. nih.govresearchgate.net Its derivatives have been investigated for a multitude of pharmacological applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive activities. nih.govnih.govekb.eg The ability to modify the quinazoline core at various positions allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it a highly adaptable scaffold for drug design. nih.gov For instance, certain quinazoline derivatives are potent inhibitors of enzymes like tyrosine kinases, which are crucial targets in cancer therapy. nih.govnih.gov Others have shown promise in treating neurodegenerative diseases like Alzheimer's. mdpi.com
Importance in Materials Science
Beyond its medicinal applications, the quinazoline scaffold is also gaining attention in the field of materials science. bohrium.comfrontiersin.org The rigid, planar structure and the presence of nitrogen atoms make quinazoline derivatives suitable for the construction of organic materials with interesting photophysical and electronic properties. These properties are being explored for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and other functional materials. bohrium.comfrontiersin.org
Contributions to Synthetic Methodologies
The synthesis of the quinazoline scaffold has been a subject of chemical research for over a century, leading to the development of numerous synthetic strategies. mdpi.comnih.gov These methods range from classical condensation reactions to modern transition-metal-catalyzed cross-coupling reactions. mdpi.commdpi.com The ongoing development of novel and efficient synthetic routes to quinazolines and their derivatives is crucial for accessing new chemical entities for both medicinal and materials science applications. frontiersin.orgnih.gov Recent advancements have focused on green and sustainable synthetic approaches, utilizing catalysts and reaction conditions that are more environmentally friendly. mdpi.com
Overview of Quinazolinone Derivatives in Academic Research
Quinazolinones are a significant subclass of quinazoline derivatives characterized by the presence of a carbonyl group in the pyrimidine (B1678525) ring. wikipedia.org These compounds have garnered considerable interest in academic and industrial research due to their wide range of biological activities. ujpronline.com
Structural Classifications and Isomers relevant to Research (e.g., 2-quinazolinone, 4-quinazolinone)
Two primary isomers of quinazolinone exist: 2-quinazolinone and 4-quinazolinone, with the 4-quinazolinone isomer being the more commonly encountered and studied form. wikipedia.orgproquest.com The position of the carbonyl group significantly influences the chemical and biological properties of the molecule. ijprajournal.com These isomers can exhibit lactam-lactim tautomerism, which can affect their reactivity and interaction with biological targets. proquest.com The substitution pattern on the quinazolinone core further diversifies the range of accessible compounds and their corresponding activities. acgpubs.org
| Isomer | IUPAC Name | Key Features |
| 2-Quinazolinone | Quinazolin-2(1H)-one | Carbonyl group at position 2. |
| 4-Quinazolinone | Quinazolin-4(3H)-one | Carbonyl group at position 4; the more common isomer. wikipedia.orgderpharmachemica.com |
Historical Context of Quinazoline Synthesis in Research
The history of quinazoline chemistry dates back to 1869, when Griess first prepared a quinazoline derivative. frontiersin.orgnih.gov However, the parent quinazoline molecule was not synthesized until 1903 by Gabriel. wikipedia.orgproquest.com Early synthetic methods often involved the reaction of anthranilic acid derivatives with various nitrogen-containing reagents. nih.govresearchgate.net A significant milestone was the Niementowski quinazolinone synthesis, first described in 1895, which involves the reaction of anthranilic acid with formamide (B127407). acgpubs.orguob.edu.ly Over the years, a vast number of synthetic methodologies have been developed, reflecting the enduring importance of this heterocyclic system in chemical research. uob.edu.ly
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloroquinazolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-10-4-5-2-1-3-6(12)7(5)11-8/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLGXMBUPVURGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2C(=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953039-10-6 | |
| Record name | 2-Chloro-8-quinazolinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Synthetic Utility
Key Reactions of this compound
The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the hydroxyl group at the 8-position can undergo various reactions typical of phenols.
Nucleophilic Substitution at the 2-Position
The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols. This allows for the introduction of a wide range of substituents at this position, leading to the generation of diverse libraries of quinazoline derivatives. For example, the reaction with Boc-protected piperazine (B1678402) has been used as a key step in the synthesis of more complex quinazoline derivatives. researchgate.net
Reactions of the 8-Hydroxy Group
The hydroxyl group can be alkylated, acylated, or used in coupling reactions to introduce further diversity into the molecular structure. For instance, it can be reacted with various electrophiles to form ethers or esters.
Role as a Precursor in the Synthesis of Derivatives
This compound serves as a valuable building block for the synthesis of a variety of quinazoline derivatives with potential applications in medicinal chemistry and materials science.
Synthesis of 2-Aminoquinazolin-8-ol (B13094899) Derivatives
Reaction with various primary and secondary amines leads to the formation of 2-aminoquinazolin-8-ol derivatives. These compounds are of particular interest in medicinal chemistry due to the prevalence of the 2-aminoquinazoline (B112073) scaffold in biologically active molecules. scielo.br
Synthesis of 2-Alkoxy/Aryloxyquinazolin-8-ol Derivatives
Displacement of the chlorine with alkoxides or aryloxides provides access to 2-alkoxy or 2-aryloxy-substituted quinazolin-8-ols. These derivatives can exhibit different solubility and electronic properties compared to their amino-substituted counterparts.
Research Applications of 2 Chloroquinazolin 8 Ol and Its Derivatives
Medicinal Chemistry Research
The quinazoline (B50416) scaffold is a well-established pharmacophore, and derivatives of this compound are being investigated for a range of biological activities.
As Intermediates for Biologically Active Molecules
The primary role of this compound in medicinal chemistry is as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The ability to easily modify both the 2- and 8-positions allows for the systematic exploration of the structure-activity relationships of novel quinazoline derivatives.
Materials Science Research
The rigid and aromatic nature of the quinazoline ring system makes it an attractive scaffold for the development of new organic materials.
In the Development of Functional Dyes and Pigments
The chromophoric properties of quinazoline derivatives can be tuned by the introduction of different substituents. Derivatives of this compound could potentially be used as precursors for the synthesis of novel dyes and pigments with specific absorption and emission characteristics. bohrium.com
Analytical Characterization
Spectroscopic Methods
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential tools for confirming the structure of this compound and its derivatives. researchgate.net The chemical shifts and coupling patterns of the protons and carbons in the molecule provide a detailed map of the molecular framework.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and to study its fragmentation patterns. beilstein-journals.org Techniques such as electrospray ionization (ESI) and electron impact (EI) are commonly used for the analysis of quinazoline (B50416) derivatives. semanticscholar.orgsoton.ac.uk The mass spectrum of a quinazoline derivative will show a molecular ion peak corresponding to its molecular weight, as well as fragment ions that provide clues about its structure. semanticscholar.org
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=N and C=C stretching vibrations of the quinazoline ring, and the C-Cl stretch.
Chromatographic Techniques
Chromatographic methods are used to separate and purify this compound and its derivatives, as well as to assess their purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, quantification, and purification of organic compounds. researchgate.net Reversed-phase HPLC is commonly used for the analysis of quinazoline derivatives, often with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. tandfonline.comnih.gov
Thin-Layer Chromatography (TLC)
TLC is a simple and rapid technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a compound. scirp.org The retention factor (Rf) value of a compound in a specific solvent system can be used as an indicator of its polarity.
Q & A
Basic Research Questions
Q. How can researchers ensure experimental reproducibility when synthesizing 2-chloroquinazolin-8-ol?
- Provide a step-by-step synthesis protocol with precise molar ratios, reaction temperatures, and purification methods. Include critical parameters such as solvent choice (e.g., ethanol, DMF) and catalyst loading. For reproducibility, follow guidelines from authoritative journals:
- Key steps :
- Detail intermediates and their characterization (e.g., melting points, NMR spectra).
- Specify equipment calibration (e.g., HPLC purity thresholds ≥98%) .
- Reference analogous synthesis methods for chlorinated heterocycles, ensuring alignment with established procedures .
Q. What analytical techniques are essential for characterizing this compound?
- Use a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 7.5–8.5 ppm) and hydroxyl groups (δ 10–12 ppm). Compare with DFT-calculated chemical shifts to resolve ambiguities .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and isotopic patterns for chlorine (³⁵Cl/³⁷Cl ratio).
- HPLC-PDA : Assess purity and detect byproducts (e.g., chlorinated derivatives) .
Q. What safety protocols are critical for handling this compound?
- Follow hazard mitigation strategies for chlorinated heterocycles:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Waste Disposal : Neutralize acidic/basic residues before disposal, adhering to GHS Category 3 guidelines for acute toxicity .
Advanced Research Questions
Q. How can computational methods optimize the electronic properties of this compound for catalytic applications?
- Perform density functional theory (DFT) calculations to study:
- HOMO-LUMO gaps : Assess redox activity (e.g., B3LYP/6-311+G(d,p) basis set).
- Charge distribution : Identify electron-deficient regions for functionalization (e.g., Suzuki coupling sites).
- Validate results against experimental UV-Vis and cyclic voltammetry data .
Q. How should researchers address contradictions in spectral data during structural elucidation?
- Apply systematic validation:
- Cross-verification : Compare NMR (¹H, ¹³C) with IR and X-ray crystallography (if available).
- Dynamic Effects : Account for tautomerism (e.g., keto-enol equilibria) affecting peak splitting.
- Literature Benchmarking : Align findings with published spectra of structurally related quinazolinols .
Q. What statistical approaches are recommended for optimizing reaction yields of this compound derivatives?
- Use Design of Experiments (DoE) methodologies:
- Response Surface Methodology (RSM) : Vary temperature, solvent polarity, and catalyst concentration to identify optimal conditions.
- ANOVA Analysis : Quantify the significance of each parameter (e.g., p < 0.05 for temperature effects).
- Document results in tables (Table 1) to guide future syntheses .
Methodological Resources
- Data Reporting : Follow IUPAC guidelines for precision (e.g., ±0.1°C for melting points) and include raw spectral data in supplementary materials .
- Literature Reviews : Use PRISMA frameworks to systematically screen and synthesize studies on chlorinated quinazolinols, prioritizing peer-reviewed journals over commercial databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
